
1-(1,3-Benzodioxol-5-yl)butylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2HCl It is known for its unique structural features, which include a methylenedioxyphenyl group attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-(Methylenedioxy)phenylacetic acid.
Formation of Intermediate: The acid is then converted into an intermediate, such as 3,4-(Methylenedioxy)phenylacetyl chloride, using reagents like thionyl chloride.
Amine Addition: The intermediate is reacted with ®-1-butylamine to form the desired amine compound.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinones, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or second messengers
Comparison with Similar Compounds
Similar Compounds
- 3,4-(Methylenedioxy)phenyl isocyanate
- Methylenedioxypyrovalerone
- 3,4-(Methylenedioxy)phenylacetic acid
Uniqueness
®-[3’,4’-(Methylenedioxy)phenyl]-1-butylamine hydrochloride is unique due to its specific structural features and the presence of the butylamine chain, which distinguishes it from other methylenedioxyphenyl derivatives .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butylazanium;chloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H |
InChI Key |
JJVFJKLPESJUDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


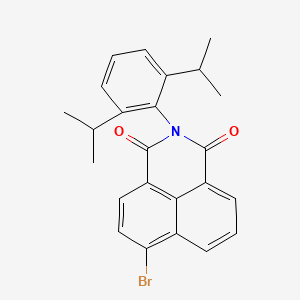
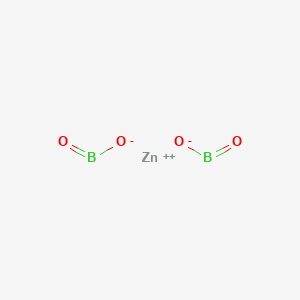
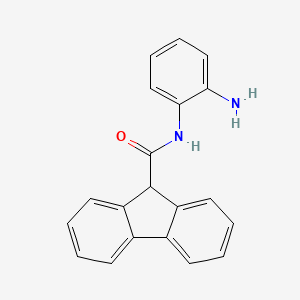
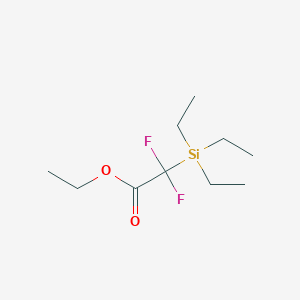
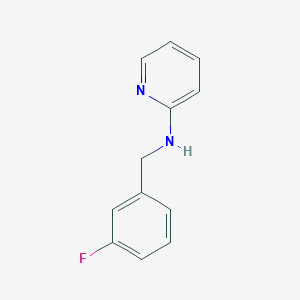
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
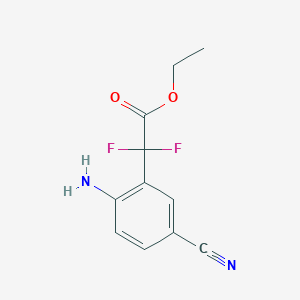
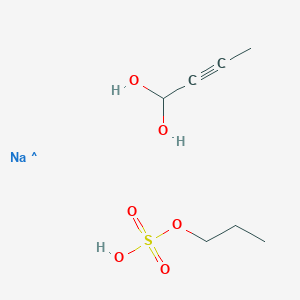

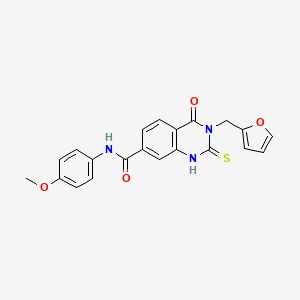
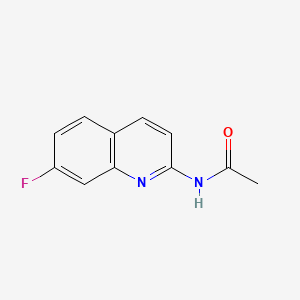
![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14114157.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)
